Cas no 2171289-50-0 (3-(2R)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid)

3-(2R)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid is a specialized chiral compound used in peptide synthesis and pharmaceutical research. Its structure incorporates an Fmoc-protected amino group, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols while providing selective deprotection under mild basic conditions. The benzyl group enhances solubility in organic solvents, facilitating handling in synthetic applications. The carboxylic acid moiety allows for further functionalization, making it a versatile intermediate for constructing complex biomolecules. Its stereochemical purity (R-configuration) is critical for applications requiring enantioselective synthesis. This compound is particularly valuable in medicinal chemistry for developing peptide-based therapeutics and probes.
3-(2R)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid structure
2171289-50-0 structure
商品名:3-(2R)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid
CAS番号:2171289-50-0
MF:C28H28N2O5
メガワット:472.532327651978
CID:6029159
PubChem ID:165582040

3-(2R)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid 化学的及び物理的性質

名前と識別子

    • 3-(2R)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid
    • EN300-1530410
    • 3-[(2R)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
    • 2171289-50-0
    • インチ: 1S/C28H28N2O5/c1-19(27(33)30(16-15-26(31)32)17-20-9-3-2-4-10-20)29-28(34)35-18-25-23-13-7-5-11-21(23)22-12-6-8-14-24(22)25/h2-14,19,25H,15-18H2,1H3,(H,29,34)(H,31,32)/t19-/m1/s1
    • InChIKey: ZZVMSYOMBMECQF-LJQANCHMSA-N
    • ほほえんだ: O(C(N[C@H](C)C(N(CC1C=CC=CC=1)CCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 472.19982200g/mol
  • どういたいしつりょう: 472.19982200g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 10
  • 複雑さ: 715
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 95.9Ų

3-(2R)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1530410-500mg
3-[(2R)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171289-50-0
500mg
$739.0 2023-09-26
Enamine
EN300-1530410-0.25g
3-[(2R)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171289-50-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1530410-2.5g
3-[(2R)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171289-50-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1530410-2500mg
3-[(2R)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171289-50-0
2500mg
$1509.0 2023-09-26
Enamine
EN300-1530410-0.5g
3-[(2R)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171289-50-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1530410-10.0g
3-[(2R)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171289-50-0
10g
$14487.0 2023-06-05
Enamine
EN300-1530410-5000mg
3-[(2R)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171289-50-0
5000mg
$2235.0 2023-09-26
Enamine
EN300-1530410-0.05g
3-[(2R)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171289-50-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1530410-1.0g
3-[(2R)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171289-50-0
1g
$3368.0 2023-06-05
Enamine
EN300-1530410-5.0g
3-[(2R)-N-benzyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]propanoic acid
2171289-50-0
5g
$9769.0 2023-06-05

3-(2R)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acid 関連文献

3-(2R)-N-benzyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidopropanoic acidに関する追加情報

3-(2R)-N-Benzyl-2-{(9H-Fluoren-9-yl)methoxycarbonylamino}Propanamidopropanoic Acid: A Comprehensive Overview

The compound with CAS No. 2171289-50-0, known as 3-(2R)-N-benzyl-2-{(9H-fluoren-9-yl)methoxycarbonylamino}propanamidopropanoic acid, is a highly specialized molecule with significant applications in the fields of organic chemistry, pharmacology, and biotechnology. This compound is particularly notable for its role in peptide synthesis and as a protective group in various chemical reactions. Its structure incorporates a fluorenylmethoxycarbonyl (Fmoc) group, which is widely recognized for its stability and reactivity in peptide coupling reactions.

The Fmoc group, a key feature of this compound, serves as an excellent protecting group for amino acids during solid-phase synthesis. This is due to its ability to form stable amides while remaining inert under mild reaction conditions. Recent studies have highlighted the importance of such protecting groups in improving the efficiency and scalability of peptide synthesis, particularly in the development of complex therapeutic proteins and vaccines.

Recent advancements in chemical synthesis have led to the exploration of novel methods for incorporating 3-(2R)-N-benzyl-2-{(9H-fluoren-9-yl)methoxycarbonylamino}propanamidopropanoic acid into peptide backbones. Researchers have demonstrated that the use of this compound can significantly enhance the yield and purity of synthesized peptides, making it an invaluable tool in modern drug discovery pipelines.

In addition to its role in peptide synthesis, this compound has also been investigated for its potential applications in drug delivery systems. The Fmoc group's ability to undergo controlled cleavage under specific conditions has opened new avenues for designing stimuli-responsive drug delivery vehicles. For instance, studies have shown that Fmoc-containing polymers can be used to create pH-sensitive drug carriers, which release their payloads in response to changes in environmental conditions.

The stereochemistry of this compound, specifically the (2R) configuration at the second carbon atom, plays a crucial role in determining its reactivity and compatibility with other reagents. This stereochemical specificity is critical in asymmetric synthesis, where precise control over molecular geometry is essential for producing enantiomerically pure compounds. Recent research has emphasized the importance of such stereochemical considerations in developing chiral catalysts and enantioselective reactions.

Furthermore, the presence of the benzyl group in this compound contributes to its stability and solubility properties. This makes it particularly suitable for use in organic solvents commonly employed in peptide coupling reactions. The benzyl group also facilitates efficient purification processes, such as chromatography, by enhancing the molecule's retention properties.

Recent breakthroughs in computational chemistry have enabled researchers to model the behavior of 3-(2R)-N-benzyl-2-{(9H-fluoren-9-yl)methoxycarbonylamino}propanamidopropanoic acid at the molecular level. These computational studies have provided valuable insights into its electronic structure, reactivity profiles, and interaction dynamics with other molecules. Such advancements are paving the way for the rational design of new compounds with tailored properties for specific applications.

In conclusion, 3-(2R)-N-benzyl-2-{(9H-fluoren-9-yl)methoxycarbonylamino}propanamidopropanoic acid stands as a testament to the ingenuity and precision of modern chemical synthesis. Its unique combination of structural features makes it an indispensable tool in peptide synthesis, drug delivery, and asymmetric catalysis. As research continues to uncover new applications and optimize existing ones, this compound will undoubtedly remain at the forefront of chemical innovation.

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